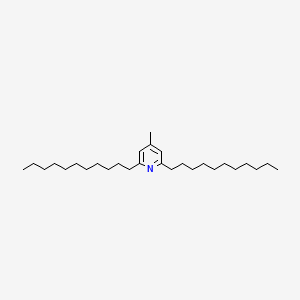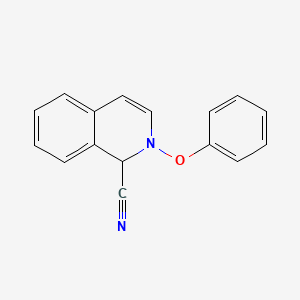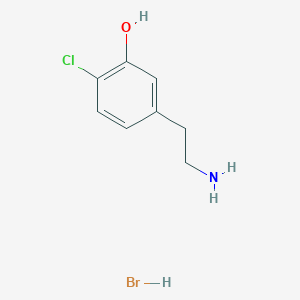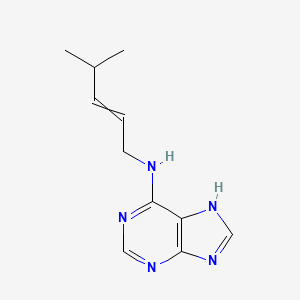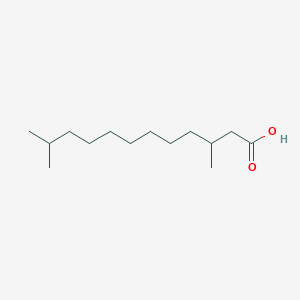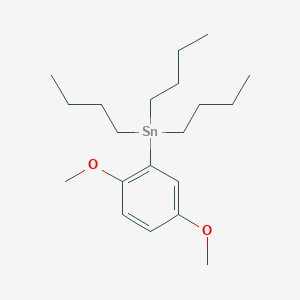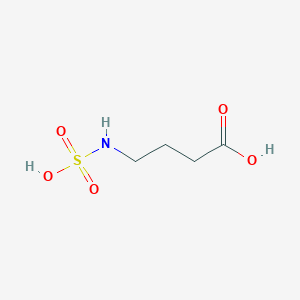![molecular formula C13H10N4O5 B12558745 (Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-[(2-羧基苯基)肼基亚甲基]-(4-硝基苯基)-氧化氮鎓是一种复杂的有机化合物,具有腙和硝基官能团。由于其在医药化学、材料科学和配位化学等领域的潜在应用,该化合物引起了人们的兴趣。羧基和硝基的存在使其成为进一步化学修饰和应用的多功能分子。
准备方法
合成路线和反应条件
(Z)-[(2-羧基苯基)肼基亚甲基]-(4-硝基苯基)-氧化氮鎓的合成通常涉及 2-羧基苯肼与 4-硝基苯甲醛之间的缩合反应。该反应在回流条件下在乙醇-水混合物中进行。 然后通过从乙醇中重结晶来纯化产物 .
工业生产方法
虽然该化合物的具体工业生产方法尚未得到充分记录,但一般方法将涉及扩大实验室合成规模。这将包括优化反应条件以最大限度地提高产率和纯度,以及实施连续流动工艺以提高效率和可扩展性。
化学反应分析
反应类型
氧化: 化合物中的硝基可以发生还原反应形成胺衍生物。
还原: 腙部分可以被还原形成肼衍生物。
取代: 羧基可以参与酯化或酰胺化反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和过氧化氢 (H₂O₂)。
还原: 通常使用硼氢化钠 (NaBH₄) 或氢化铝锂 (LiAlH₄) 等还原剂。
取代: 酯化可以在酸催化剂存在下使用醇进行,而酰胺化可以使用胺和 EDCI (1-乙基-3-(3-二甲基氨基丙基)碳二亚胺) 等偶联剂来实现。
主要产品
氧化: 原始化合物的胺衍生物。
还原: 肼衍生物。
取代: 根据所用试剂的不同,可以得到酯或酰胺衍生物。
科学研究应用
化学
在化学领域,(Z)-[(2-羧基苯基)肼基亚甲基]-(4-硝基苯基)-氧化氮鎓被用作配位化学中的配体以形成金属配合物。 这些配合物可以表现出有趣的性质,例如发光、磁性和催化活性 .
生物学和医学
工业
在工业领域,该化合物可用于合成高级材料,包括金属有机框架 (MOF) 和配位聚合物。 这些材料在气体储存、分离和催化方面有应用 .
作用机制
(Z)-[(2-羧基苯基)肼基亚甲基]-(4-硝基苯基)-氧化氮鎓的作用机制很大程度上取决于其与金属离子的形成配合物的能力。这些配合物可以与生物分子相互作用,从而导致各种生化效应。 例如,该化合物可以通过结合到酶的活性位点来抑制酶活性,从而阻止底物的进入 .
相似化合物的比较
类似化合物
(Z)-2-氯-2-[2-(4-甲氧基苯基)肼基亚甲基]乙酸酯: 该化合物具有类似的腙结构,但在芳香环上的取代基不同.
2-(羧基苯基)亚氨基二乙酸: 该化合物具有类似的羧基苯基基团,但整体结构和官能团不同.
独特性
(Z)-[(2-羧基苯基)肼基亚甲基]-(4-硝基苯基)-氧化氮鎓的独特性在于其腙和硝基官能团的组合,这为进一步的化学修饰和应用提供了多功能平台。它形成稳定金属配合物的能力也使其有别于其他类似化合物。
属性
分子式 |
C13H10N4O5 |
|---|---|
分子量 |
302.24 g/mol |
IUPAC 名称 |
(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium |
InChI |
InChI=1S/C13H10N4O5/c18-13(19)11-3-1-2-4-12(11)14-15-16(20)9-5-7-10(8-6-9)17(21)22/h1-8,14H,(H,18,19)/b16-15- |
InChI 键 |
QVFXRTPPDKOIOY-NXVVXOECSA-N |
手性 SMILES |
C1=CC=C(C(=C1)C(=O)O)N/N=[N+](/C2=CC=C(C=C2)[N+](=O)[O-])\[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NN=[N+](C2=CC=C(C=C2)[N+](=O)[O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
![Decanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B12558671.png)
![1-(2-Fluoroethyl)-4-[(4-iodophenoxy)methyl]piperidine](/img/structure/B12558673.png)


![8H-Pyrrolo[3,4-f]quinoxaline-9-carboxylic acid, 2,3-diphenyl-, ethyl ester](/img/structure/B12558686.png)
